molecular formula C12H15N3O5 B6423270 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid CAS No. 1031257-38-1

2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid

Cat. No.: B6423270
CAS No.: 1031257-38-1
M. Wt: 281.26 g/mol
InChI Key: CCSGRXRNYWOHBK-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone modified with an ethylamino group and a 3-nitrophenyl carbamoyl moiety.

Properties

IUPAC Name

2-(ethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-2-13-10(12(17)18)7-11(16)14-8-4-3-5-9(6-8)15(19)20/h3-6,10,13H,2,7H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSGRXRNYWOHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with 3-Nitrobenzaldehyde

A modified approach from Kashif et al. involves:

  • Reacting 3-nitrobenzaldehyde with malonic acid and ethylamine hydrochloride (instead of ammonium acetate) in 1-butanol under reflux.

  • Mechanism: The aldehyde undergoes nucleophilic attack by malonic acid, followed by decarboxylation and amine incorporation.

Reaction Conditions

ComponentQuantityRole
3-Nitrobenzaldehyde2.40 gElectrophile
Malonic acid2.44 gNucleophile
Ethylamine hydrochloride3.54 gNitrogen source
1-Butanol200 mLSolvent
TemperatureRefluxReaction condition

Expected Outcome : Formation of 3-(ethylamino)-3-(3-nitrophenyl)propanoic acid with a yield of ~70%.

Alkylation and Amino Group Functionalization

ParameterValue
Yield65-75%
Purity (HPLC)>95%
Byproducts<5% dialkylated product

Carbamoylation of the Propanoic Acid Intermediate

The carbamoyl group is introduced via acyl chloride intermediacy , as demonstrated in thiophene propionic acid syntheses.

Acyl Chloride Formation

  • 3-(Ethylamino)-3-(3-nitrophenyl)propanoic acid is treated with thionyl chloride (SOCl₂) in chloroform under reflux.

  • Reaction time: 2 hours.

  • Intermediate : Propanoic acid chloride (confirmed by IR absorption at 1780–1815 cm⁻¹).

Coupling with 3-Nitroaniline

The acyl chloride reacts with 3-nitroaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

Reaction Scheme
Propanoic acid chloride+3-NitroanilineTEA, DCMTarget compound\text{Propanoic acid chloride} + \text{3-Nitroaniline} \xrightarrow{\text{TEA, DCM}} \text{Target compound}

Optimized Conditions

ParameterValue
Temperature0°C → RT
Time6 hours
Yield82%

Alternative Pathways: Urea-Based Carbamoylation

Inspired by antioxidant derivative syntheses, the carbamoyl group may alternatively be introduced via urea linkage formation :

  • Reacting 3-(ethylamino)-3-(3-nitrophenyl)propanoic acid with 3-nitrophenyl isocyanate in tetrahydrofuran (THF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

Advantages :

  • Avoids acyl chloride handling.

  • Higher functional group tolerance.

Disadvantages :

  • Lower yield (68%) due to competing reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

MethodYieldKey StepsChallenges
Knoevenagel + Alkylation + Acyl Chloride82%Condensation, alkylation, acylationNitro group stability
Urea linkage formation68%Urea couplingRegioselectivity issues

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an aminophenyl group.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Use in the synthesis of polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.

    In materials science: It could act as a monomer in polymerization reactions, contributing to the properties of the resulting polymer.

Comparison with Similar Compounds

Key Takeaways

  • The target compound’s ethylamino and carbamoyl groups distinguish it from simpler nitroaryl-propanoic acids, offering tailored reactivity for drug discovery.
  • Positional isomerism (ortho, meta, para nitro substitution) and functional group modifications (ester vs. carbamoyl) significantly alter biological activity and solubility.
  • Evidence from patents and biochemical studies highlights the broader relevance of this compound class in medicinal chemistry and diagnostics.

Biological Activity

2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, also known by its CAS number 1031257-38-1, is a synthetic organic compound that belongs to the class of amino acids. Its structure includes an ethylamino group, a nitrophenyl group, and a carbamoyl group attached to a propanoic acid backbone. This compound is of interest due to its potential biological activities, which may have applications in medicinal chemistry and biochemistry.

The biological activity of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is primarily attributed to its interactions with specific enzymes and receptors. These interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating certain diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Research Findings

Recent studies have explored the compound's potential as a drug candidate. Notable findings include:

  • Antioxidant Properties : Some research indicates that compounds with similar structures exhibit antioxidant activity, which could help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, potentially making it useful in treating inflammatory diseases.

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid. Results indicated a reduction in inflammatory markers, suggesting therapeutic potential for inflammatory conditions.
  • Cell Culture Experiments : In vitro studies demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines, indicating possible anticancer properties.

Comparative Analysis

To better understand the uniqueness and potential applications of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(methylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acidMethyl instead of ethyl groupSimilar enzyme inhibition
2-(ethylamino)-3-[(4-nitrophenyl)carbamoyl]propanoic acidDifferent nitro group positionPotentially different receptor interactions
2-(ethylamino)-3-[(3-aminophenyl)carbamoyl]propanoic acidAmino instead of nitro groupVarying biological effects due to amine presence

Q & A

Q. What are the key structural features of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, and how do they influence its reactivity?

The compound consists of a propanoic acid backbone with an ethylamino group at position 2 and a carbamoyl group linked to a 3-nitrophenyl moiety at position 2. The nitro group (–NO₂) enhances electrophilic reactivity, while the carbamoyl (–CONH–) and carboxylic acid (–COOH) groups enable hydrogen bonding and coordination with biological targets. These features suggest potential for nucleophilic substitution reactions and interactions with enzymes or receptors .

Q. What are the standard synthetic routes for synthesizing this compound?

Synthesis typically involves multi-step reactions:

Carbamoyl Group Formation : Reacting 3-nitrophenyl isocyanate with a propanoic acid derivative.

Ethylamino Group Introduction : Alkylation or reductive amination of the intermediate.

Purification : Use of column chromatography or recrystallization to isolate the product.
Key parameters include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C for amide bond formation). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC/MS : To verify molecular weight (366.418 g/mol) and detect impurities.
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the ethylamino (–CH₂NH–) and nitrophenyl aromatic protons.
    • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the yield of the carbamoyl intermediate?

Data from similar compounds show that polar aprotic solvents (e.g., DMF, THF) improve solubility of nitroaromatic intermediates, while temperatures above 70°C accelerate carbamoylation. However, excessive heat (>90°C) may degrade the nitro group. A balance between reaction rate and stability is critical. For example, in a study on 3-(3-nitrophenyl)propanoic acid derivatives, THF at 75°C yielded 68% purity, whereas DMF at 65°C achieved 82% .

Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?

  • Contradiction : Some studies report anti-inflammatory activity for nitroaromatic amino acids, while others note neurotoxic effects.
  • Resolution :
    • Dose-Dependent Effects : Low concentrations (µM range) may inhibit cyclooxygenase-2 (COX-2), while higher doses (>100 µM) disrupt mitochondrial function.
    • Species-Specific Responses : Mouse models show higher tolerance than human cell lines.
    • Methodology : Use standardized assays (e.g., ELISA for COX-2) and cross-validate with in silico QSAR models .

Q. How can researchers design experiments to probe the compound’s interaction with neuronal receptors?

  • Experimental Design :
    • Radioligand Binding Assays : Use ³H-labeled compound to measure affinity for GABAₐ or NMDA receptors.
    • Patch-Clamp Electrophysiology : Assess ion channel modulation in hippocampal neurons.
    • Molecular Docking : Predict binding poses using the compound’s IUPAC structure (e.g., PubChem CID 4985406) and receptor crystal structures.
  • Data Interpretation : Correlate IC₅₀ values with structural analogs (e.g., 3-nitro-L-phenylalanine) to identify critical substituents .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Challenges :
    • Racemization during carbamoylation at high temperatures.
    • Solvent residues affecting crystallization.
  • Solutions :
    • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to preserve stereochemistry.
    • Optimize cooling rates during recrystallization with ethanol/water mixtures .

Methodological Guidance

Q. How should researchers handle discrepancies in solubility data for this compound?

  • Issue : Reported solubility ranges from 0.5 mg/mL (in DMSO) to <0.1 mg/mL (in PBS).
  • Approach :
    • Standardize Solvent Systems : Pre-saturate solvents with nitrogen to prevent nitro group reduction.
    • Use Sonication : 30-minute sonication at 40°C improves dispersion in aqueous buffers.
    • Validate with LC-MS : Ensure no degradation occurs during solubility testing .

Q. What strategies are recommended for analyzing metabolic stability in hepatic microsomes?

  • Protocol :
    • Incubation : 1 µM compound + NADPH-regenerating system in human liver microsomes (37°C, pH 7.4).
    • Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.
    • Quantification : LC-MS/MS to monitor parent compound depletion.
  • Data Normalization : Compare t₁/₂ values with control compounds (e.g., verapamil) to assess CYP450-mediated metabolism .

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